Lipophilicity (LogP) Comparison: 2-(Bicyclo[1.1.1]pentan-1-yl)acetic Acid vs. Phenylacetic Acid
2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid exhibits a computed LogP (XLogP3-AA) of 1.3 [1], which is approximately 0.1 units lower than the LogP of phenylacetic acid (XLogP3-AA = 1.4) [2]. This modest reduction in lipophilicity, combined with the rigid, three-dimensional BCP scaffold, is associated with improved aqueous solubility and reduced off-target binding in downstream drug candidates [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | Phenylacetic acid: XLogP3-AA = 1.4 |
| Quantified Difference | ΔLogP = -0.1 (lower lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) [1]; comparator data from PubChem XLogP3-AA [2] |
Why This Matters
Lower lipophilicity can reduce promiscuous off-target binding and improve the developability profile of drug candidates, making this building block preferable for programs targeting CNS or balancing solubility/permeability.
- [1] PubChem. (2025). 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid. PubChem CID 14906657. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/14906657 View Source
- [2] PubChem. (2025). Phenylacetic acid (CID 999). National Center for Biotechnology Information. XLogP3-AA = 1.4. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/999 View Source
- [3] Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. DOI: 10.1021/jm300094u View Source
